Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate is an organic compound classified under phenylpropanoic acids. Its molecular formula is , and it is characterized by a methoxyphenyl group attached to a methylpropanoate structure. This compound is recognized for its potential applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
The synthesis of methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate can be achieved through several methods, including:
Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate has a complex structure that can be depicted using various chemical notation systems:
CC(C(=O)OC)C(C1=CC=CC=C1OC)=C(C)CInChI=1S/C12H16O3/c1-8(12(14)15)7-9-5-3-4-6-10(9)13-2/h3-6,8,12H,7H2,1-2H3,(H,14,15)/t12-/m0/s1Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate can participate in various chemical reactions:
The reactivity of this compound allows it to serve as an intermediate in synthesizing more complex molecules or as a precursor for further functionalization.
The mechanism of action for methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate primarily involves its role as a substrate in enzymatic reactions or as an intermediate in synthetic pathways.
The specific interactions and pathways depend on the biological context or synthetic route being employed.
Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate has several scientific uses:
This compound exemplifies the versatility of organic molecules in both synthetic chemistry and potential therapeutic applications, highlighting its importance in ongoing research efforts across multiple scientific disciplines.
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3